1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene
Overview
Description
1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene: is a fluorinated aromatic compound with the molecular formula C22H10F4 . This compound is characterized by the presence of four fluorine atoms and two phenylethynyl groups attached to a benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Mode of Action
Similar compounds have been observed to undergo reactions with cyclic amines, forming adducts at both vinylsulfonyl groups . In the presence of 4 equivalents of cyclic amine, the addition at the double bonds is accompanied by nucleophilic replacement of one or two fluorine atoms in the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the coupling of 1,2,4,5-tetrafluorobenzene with phenylacetylene under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The phenylethynyl groups can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger aromatic systems.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate reactants and stabilize intermediates.
Inert Atmosphere: Nitrogen or argon is used to prevent oxidation and other side reactions.
Major Products:
Substituted Aromatics: Products formed from substitution reactions on the benzene ring.
Extended Aromatic Systems: Products formed from coupling reactions involving the phenylethynyl groups.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Investigated for its potential use in drug discovery and development due to its unique structural features.
Comparison with Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound with only four fluorine atoms and no phenylethynyl groups.
1,2-Dicyano-3,4,5,6-tetrafluorobenzene: A compound with similar fluorine substitution but with cyano groups instead of phenylethynyl groups.
Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene is unique due to the presence of both fluorine atoms and phenylethynyl groups, which impart distinct electronic and steric properties. This combination of functional groups makes it particularly valuable in the design of advanced materials and organic electronic devices .
Biological Activity
1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological properties based on recent research findings.
Synthesis and Characterization
The compound can be synthesized via various methods, including the Diels-Alder reaction and other organic synthesis techniques. The characterization typically involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.
Table 1: Characterization Data
Property | Value |
---|---|
Molecular Formula | CHF |
Molecular Weight | 318.28 g/mol |
Melting Point | Not Available |
LogP | 3.817 |
PSA (Polar Surface Area) | 18.46 Ų |
Biological Activity
The biological activity of this compound has been studied in various contexts:
- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties against specific cancer cell lines. In vitro studies have shown cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents .
- Antibacterial Effects : Preliminary studies suggest that the compound may possess antibacterial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
- Antiviral Properties : Some investigations have explored its potential as an antiviral agent, particularly against RNA viruses. The compound's ability to inhibit viral replication has been noted in certain assays .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis through a mitochondrial pathway .
- Case Study 2 : Another investigation focused on its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in vitro .
Discussion
The biological activities of this compound highlight its potential as a lead compound for drug development. Its unique fluorinated structure may contribute to enhanced bioactivity and stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(2-phenylethynyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10F4/c23-19-17(13-11-15-7-3-1-4-8-15)20(24)22(26)18(21(19)25)14-12-16-9-5-2-6-10-16/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPXKSNJBLIZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C#CC3=CC=CC=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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